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molecular formula C7H15BrO2 B048307 2-Bromo-1,1-diethoxypropane CAS No. 3400-55-3

2-Bromo-1,1-diethoxypropane

Cat. No. B048307
M. Wt: 211.1 g/mol
InChI Key: AHIUAFXWZKCJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116402

Procedure details

13.22 g of propion-aldehyde-diethyl-acetal are dissolved in 15 ml of carbon tetrachloride; at -10° C. 20 ml of the carbon tetrachloride solution of 17.58 g of bromide are dropped to it under stirring. After its warming to room temperature it is distilled in vacuo.
Quantity
13.22 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
17.58 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH2:5][CH3:6])[CH3:2].[Br-:10]>C(Cl)(Cl)(Cl)Cl>[CH2:1]([O:3][CH:4]([O:7][CH2:8][CH3:9])[CH:5]([Br:10])[CH3:6])[CH3:2]

Inputs

Step One
Name
Quantity
13.22 g
Type
reactant
Smiles
C(C)OC(CC)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
17.58 g
Type
reactant
Smiles
[Br-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -10° C
DISTILLATION
Type
DISTILLATION
Details
is distilled in vacuo

Outcomes

Product
Name
Type
Smiles
C(C)OC(C(C)Br)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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